
5,5-Dichloro-1,2,4-dithiazol-3-amine
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Overview
Description
5,5-Dichloro-1,2,4-dithiazol-3-amine is a heterocyclic compound characterized by the presence of sulfur and nitrogen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dichloro-1,2,4-dithiazol-3-amine typically involves the reaction of 4,5-dichloro-1,2,3-dithiazolium chloride with various amines. One common method includes the reaction of 4,5-dichloro-1,2,3-dithiazolium chloride with 2-aminopyridine in the presence of a base such as pyridine . The reaction is carried out under controlled temperature and time conditions to optimize the yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps are implemented to ensure the quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5,5-Dichloro-1,2,4-dithiazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles to replace the chlorine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Condensation Reactions: It can participate in condensation reactions with other compounds to form larger heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases like pyridine, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound include various substituted dithiazoles, isothiazoles, and other heterocyclic compounds.
Scientific Research Applications
5,5-Dichloro-1,2,4-dithiazol-3-amine has applications in chemistry, biology, medicine, and industry. It is studied for its potential as an antibacterial, antifungal, and antitumor agent . Ongoing research explores its potential therapeutic uses, including its role as an enzyme inhibitor.
Scientific Research Applications
- Chemistry this compound serves as a building block in synthesizing complex heterocyclic compounds.
- Biology This compound exhibits biological activity and is under investigation for its potential antibacterial, antifungal, and antitumor properties . The 1,2,3-dithiazole scaffold, to which this compound belongs, has demonstrated a range of pharmacological activities, including antifungal, herbicidal, antibacterial, anticancer, antiviral, and antifibrotic properties, and also acts as a melanin and Arabidopsis gibberellin 2-oxidase inhibitor .
- Medicine Researchers are actively exploring the therapeutic applications of this compound, particularly its function as an enzyme inhibitor, potentially affecting protein synthesis and function by acting as an inhibitor of serine proteases.
- Industry It is used to develop new materials with specific chemical properties.
Chemical Reactions
This compound undergoes several types of chemical reactions:
- Substitution Reactions It reacts with nucleophiles, leading to the replacement of chlorine atoms.
- Oxidation and Reduction The compound can be oxidized or reduced to produce different products under specific conditions.
- Condensation Reactions It participates in condensation reactions, forming larger heterocyclic structures.
Common reagents for these reactions include bases like pyridine, oxidizing agents, and reducing agents, typically under controlled temperature and pressure. The major products include substituted dithiazoles, isothiazoles, and other heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5,5-Dichloro-1,2,4-dithiazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to disruptions in biological processes. For example, it may act as an inhibitor of serine proteases, affecting protein synthesis and function . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
4,5-Dichloro-1,2,3-dithiazolium chloride: A precursor in the synthesis of 5,5-Dichloro-1,2,4-dithiazol-3-amine.
1,2,3-Dithiazole-5-imines: Compounds with similar structural features and biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both chlorine and amine groups.
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 5,5-Dichloro-1,2,4-dithiazol-3-amine?
The compound is synthesized via condensation reactions using Appel salt (4,5-dichloro-1,2,3-dithiazolium chloride) with aminopyridines. A typical procedure involves refluxing equimolar amounts of Appel salt and the amine in a polar solvent (e.g., acetonitrile) under inert conditions for 12–24 hours. The product is isolated via reduced-pressure distillation, followed by crystallization using ethanol/water mixtures .
Q. What spectroscopic methods are used to characterize this compound?
Key techniques include:
- NMR Spectroscopy : 1H and 13C NMR to confirm regiochemistry and purity.
- Mass Spectrometry : High-resolution MS for molecular weight verification.
- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths and angles .
Technique | Application |
---|---|
1H NMR | Confirms proton environment and purity |
X-ray Crystallography | Resolves molecular geometry and packing |
Q. What purification techniques are effective for isolating this compound?
Recrystallization using ethanol/water mixtures (yield: ~65%) or column chromatography with silica gel and ethyl acetate/hexane eluents are standard methods. Filtration under reduced pressure ensures removal of unreacted starting materials .
Q. What safety precautions are necessary when handling this compound?
Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid skin contact. Waste must be segregated and disposed via certified hazardous waste services due to chlorinated byproducts .
Advanced Research Questions
Q. How can reaction conditions be optimized for synthesizing this compound derivatives?
Systematic optimization involves:
- Base Selection : Triethylamine or DBU enhances yields by deprotonating intermediates.
- Temperature : Reactions at 60–80°C reduce side-product formation.
- Reaction Time : 18–24 hours balances completion and decomposition risks .
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Temperature | 60–80°C | Maximizes conversion |
Base | Triethylamine | Reduces side reactions |
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
SHELXL refines high-resolution data to model disorder or twinning. For example, twin law refinement in SHELX corrects overlapping reflections in twinned crystals. Hydrogen bonding networks are validated using Fourier difference maps .
Q. What strategies address contradictory data in biological activity studies of analogs?
Triangulate results using:
- Dose-Response Curves : Validate IC50 values across multiple assays (e.g., antimicrobial vs. cytotoxicity).
- Computational Docking : Compare binding affinities in target enzymes (e.g., cytochrome P450) with experimental IC50 .
Q. How does the choice of base influence synthesis yield?
Stronger bases (e.g., DBU) improve deprotonation efficiency but may promote side reactions. For example, DBU increases yields by 15% compared to pyridine but requires stricter temperature control to avoid decomposition .
Q. What computational methods complement experimental studies of electronic properties?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Docking studies (AutoDock Vina) model interactions with biological targets, guiding SAR analysis .
Q. How can NMR spectroscopy confirm regiochemistry in derivatives?
15N-1H HMBC identifies nitrogen-proton correlations, while 13C DEPT-135 distinguishes quaternary carbons. For example, coupling patterns in 1H NMR differentiate N-substituted vs. S-substituted isomers .
Q. Data Contradiction Analysis
Resolving discrepancies in reported antimicrobial activity:
- Assay Variability : Standardize protocols (e.g., broth microdilution vs. agar diffusion).
- Strain-Specific Effects : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models .
Addressing inconsistent crystallographic data:
- Data Quality : Collect high-resolution (>1.0 Å) datasets to reduce refinement errors.
- Thermal Motion Modeling : Anisotropic displacement parameters in SHELXL improve accuracy for chlorine atoms .
Q. Methodological Recommendations
Properties
CAS No. |
90229-84-8 |
---|---|
Molecular Formula |
C2H2Cl2N2S2 |
Molecular Weight |
189.1 g/mol |
IUPAC Name |
5,5-dichloro-1,2,4-dithiazol-3-amine |
InChI |
InChI=1S/C2H2Cl2N2S2/c3-2(4)6-1(5)7-8-2/h(H2,5,6) |
InChI Key |
PVSBBNUIKISWLR-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NC(SS1)(Cl)Cl)N |
Origin of Product |
United States |
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